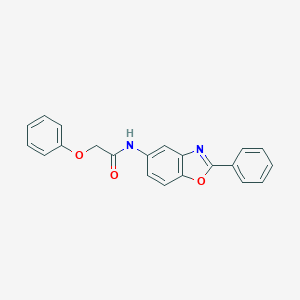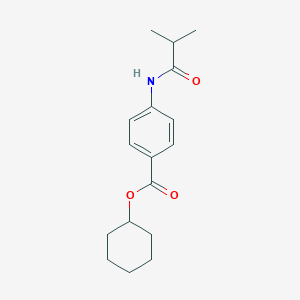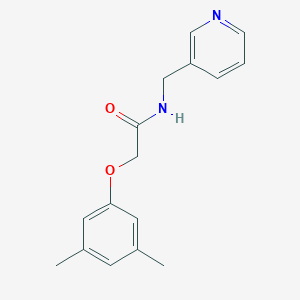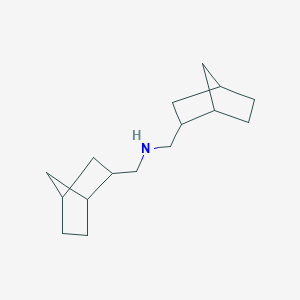
Bis(2,5-endomethylenecyclohexylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-endomethylenecyclohexylmethyl)amine, also known as BECA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BECA is a bicyclic amine that contains two cyclohexylmethyl groups and has a unique structure that distinguishes it from other amines.
Mécanisme D'action
The mechanism of action of Bis(2,5-endomethylenecyclohexylmethyl)amine is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Bis(2,5-endomethylenecyclohexylmethyl)amine has been shown to bind to proteins and enzymes, altering their activity and function. The unique structure of Bis(2,5-endomethylenecyclohexylmethyl)amine allows for selective binding to specific targets, making it a promising candidate for drug development.
Effets Biochimiques Et Physiologiques
Bis(2,5-endomethylenecyclohexylmethyl)amine has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Bis(2,5-endomethylenecyclohexylmethyl)amine has also been shown to inhibit the growth of cancer cells and reduce the severity of symptoms in animal models of Parkinson's disease. These effects are thought to be due to the interaction of Bis(2,5-endomethylenecyclohexylmethyl)amine with specific biological targets, leading to changes in cellular signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2,5-endomethylenecyclohexylmethyl)amine has several advantages for use in lab experiments, including its high purity and stability. Bis(2,5-endomethylenecyclohexylmethyl)amine is also relatively easy to synthesize, making it readily available for research purposes. However, the unique structure of Bis(2,5-endomethylenecyclohexylmethyl)amine can make it challenging to study its interactions with biological targets, and further research is needed to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on Bis(2,5-endomethylenecyclohexylmethyl)amine, including the development of new synthetic methods for the production of Bis(2,5-endomethylenecyclohexylmethyl)amine derivatives with improved properties. Further investigation into the mechanism of action of Bis(2,5-endomethylenecyclohexylmethyl)amine and its interactions with biological targets is also needed. Bis(2,5-endomethylenecyclohexylmethyl)amine has shown promising results in animal models of various diseases, and further research is needed to determine its potential as a drug candidate for the treatment of these diseases. Additionally, the potential applications of Bis(2,5-endomethylenecyclohexylmethyl)amine in material science and other fields should be explored further.
Méthodes De Synthèse
Bis(2,5-endomethylenecyclohexylmethyl)amine can be synthesized through a multistep reaction process, starting with the reaction of 2,5-dimethylcyclohexanone with formaldehyde and ammonium acetate to form 2,5-endomethylenecyclohexylmethylamine. This intermediate is then reacted with formaldehyde and hydrochloric acid to yield Bis(2,5-endomethylenecyclohexylmethyl)amine. The synthesis of Bis(2,5-endomethylenecyclohexylmethyl)amine requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.
Applications De Recherche Scientifique
Bis(2,5-endomethylenecyclohexylmethyl)amine has been studied for its potential applications in various fields, including organic chemistry, material science, and biomedical research. In organic chemistry, Bis(2,5-endomethylenecyclohexylmethyl)amine has been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. In material science, Bis(2,5-endomethylenecyclohexylmethyl)amine has been used as a building block for the synthesis of novel polymers with unique properties. In biomedical research, Bis(2,5-endomethylenecyclohexylmethyl)amine has been investigated for its potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
10171-76-3 |
|---|---|
Nom du produit |
Bis(2,5-endomethylenecyclohexylmethyl)amine |
Formule moléculaire |
C16H27N |
Poids moléculaire |
233.39 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanyl)-N-(2-bicyclo[2.2.1]heptanylmethyl)methanamine |
InChI |
InChI=1S/C16H27N/c1-3-13-5-11(1)7-15(13)9-17-10-16-8-12-2-4-14(16)6-12/h11-17H,1-10H2 |
Clé InChI |
CEKRYRXNZFBGPG-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2CNCC3CC4CCC3C4 |
SMILES canonique |
C1CC2CC1CC2CNCC3CC4CCC3C4 |
Synonymes |
(1R,4S)-N-[[(1S,4R)-Bicyclo[2.2.1]heptan-2α-yl]methyl]bicyclo[2.2.1]heptane-2β-methanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)
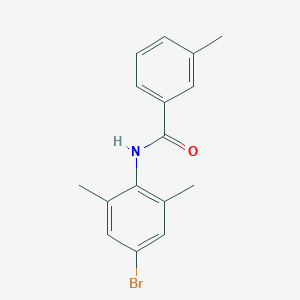
![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
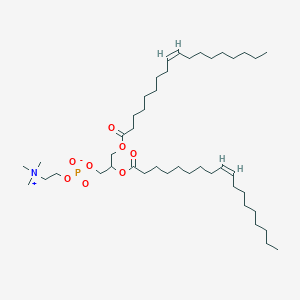
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)
![5-bromo-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B238772.png)
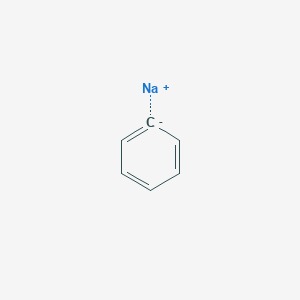
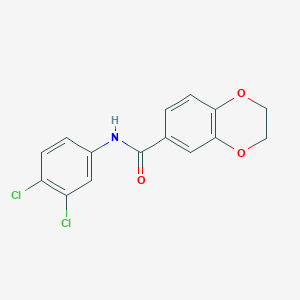
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide](/img/structure/B238776.png)
